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molecular formula C22H34 B1330222 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene CAS No. 22306-30-5

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene

Cat. No. B1330222
M. Wt: 298.5 g/mol
InChI Key: NABKENULMAEYJW-UHFFFAOYSA-N
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Patent
US04123469

Procedure details

"C6H6 concenses with (Me2C(OH) 2 only if 2-2.5 moles AlCl3 are used at 80°, yielding 8% 1,1,2-trimethyl-indan and some 50% Me2CAc. CH2 (CMe2OH)2 with 1.5 moles AlCl3 at 50°-70° yields 52.5% 1,1,3,3-tetramethyl-indan and 18% 1,2,3,5,6,7-hexahydro-1,1,3,3,5,5,7,7-octamethyl-indacene, m. 214°, while 2,5-dimethyl-2,5-hexanediol similarly gives 57.3% 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene and 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene (20%). Reaction with MeCH-(OH)CH2C(OH)Me2 with 1.5 moles AlCl3 at 50°-60° gave 20% Me2CPhCH2CH(OH)Me and 25% 1,1,3-trimethyl-indan. Me2C(OH)CH2COMe with 2 moles AlCl3 at 20° gave 61% PhCH2CHMeCH2COMe and a little unknown product, m. 127°. The mechanism is probably analogous to that given for ROH (Byull. Sredneaziat. Gosudarst. Univ. No. 25, 45(1947), with additional possibility of intermediate formation of oxido structures."
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(OH)CH2C(OH)Me2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
CC(O)(CCC(C)([OH:8])C)C.[CH3:11][C:12]1([CH3:24])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15](C)(C)[CH2:14][CH2:13]1.CC1(C)[C:39]2[C:30](=[CH:31][C:32]3[C:33]([CH3:43])([CH3:42])[CH2:34][CH2:35][C:36](C)(C)[C:37]=3[CH:38]=2)C(C)(C)CC1.[Al+3].[Cl-].[Cl-].[Cl-]>>[C:12]([CH2:13][CH:14]([CH3:15])[OH:8])([CH3:24])([CH3:11])[C:21]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[CH3:42][C:33]1([CH3:43])[C:32]2[C:31](=[CH:30][CH:39]=[CH:38][CH:37]=2)[CH:35]([CH3:36])[CH2:34]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CCC(C)(O)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC(C2=CC=CC=C12)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC(C2=CC=3C(CCC(C3C=C12)(C)C)(C)C)(C)C)C
Step Four
Name
(OH)CH2C(OH)Me2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.5 mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
214°

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C)(C)CC(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
CC1(CC(C2=CC=CC=C12)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04123469

Procedure details

"C6H6 concenses with (Me2C(OH) 2 only if 2-2.5 moles AlCl3 are used at 80°, yielding 8% 1,1,2-trimethyl-indan and some 50% Me2CAc. CH2 (CMe2OH)2 with 1.5 moles AlCl3 at 50°-70° yields 52.5% 1,1,3,3-tetramethyl-indan and 18% 1,2,3,5,6,7-hexahydro-1,1,3,3,5,5,7,7-octamethyl-indacene, m. 214°, while 2,5-dimethyl-2,5-hexanediol similarly gives 57.3% 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene and 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene (20%). Reaction with MeCH-(OH)CH2C(OH)Me2 with 1.5 moles AlCl3 at 50°-60° gave 20% Me2CPhCH2CH(OH)Me and 25% 1,1,3-trimethyl-indan. Me2C(OH)CH2COMe with 2 moles AlCl3 at 20° gave 61% PhCH2CHMeCH2COMe and a little unknown product, m. 127°. The mechanism is probably analogous to that given for ROH (Byull. Sredneaziat. Gosudarst. Univ. No. 25, 45(1947), with additional possibility of intermediate formation of oxido structures."
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(OH)CH2C(OH)Me2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
CC(O)(CCC(C)([OH:8])C)C.[CH3:11][C:12]1([CH3:24])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15](C)(C)[CH2:14][CH2:13]1.CC1(C)[C:39]2[C:30](=[CH:31][C:32]3[C:33]([CH3:43])([CH3:42])[CH2:34][CH2:35][C:36](C)(C)[C:37]=3[CH:38]=2)C(C)(C)CC1.[Al+3].[Cl-].[Cl-].[Cl-]>>[C:12]([CH2:13][CH:14]([CH3:15])[OH:8])([CH3:24])([CH3:11])[C:21]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[CH3:42][C:33]1([CH3:43])[C:32]2[C:31](=[CH:30][CH:39]=[CH:38][CH:37]=2)[CH:35]([CH3:36])[CH2:34]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CCC(C)(O)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC(C2=CC=CC=C12)(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC(C2=CC=3C(CCC(C3C=C12)(C)C)(C)C)(C)C)C
Step Four
Name
(OH)CH2C(OH)Me2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.5 mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
214°

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C)(C)CC(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
CC1(CC(C2=CC=CC=C12)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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